molecular formula C13H11NO4 B1308891 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid CAS No. 878426-41-6

3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid

Cat. No.: B1308891
CAS No.: 878426-41-6
M. Wt: 245.23 g/mol
InChI Key: ZZGXXSKNYDABQQ-UHFFFAOYSA-N
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Description

3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid is an organic compound with the molecular formula C13H11NO4 This compound features a furan ring attached to a benzoic acid moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid typically involves the reaction of 2-methylbenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2-methylbenzoic acid and the acyl chloride group of furan-2-carbonyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the inhibition of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.

    2-Methylbenzoic acid: A compound with a methyl group attached to the benzoic acid ring.

    Furan-2-carbonyl chloride: A reactive intermediate used in the synthesis of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid.

Uniqueness

This compound is unique due to its combined structural features of a furan ring and a benzoic acid moiety linked through an amide bond. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXXSKNYDABQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424204
Record name 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878426-41-6
Record name 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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